2,6-DIFLUOROBENZOIC-D3 ACID 2,6-DIFLUOROBENZOIC-D3 ACID
Brand Name: Vulcanchem
CAS No.: 1219804-21-3
VCID: VC0035951
InChI: InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D
SMILES: C1=CC(=C(C(=C1)F)C(=O)O)F
Molecular Formula: C7H4F2O2
Molecular Weight: 161.122

2,6-DIFLUOROBENZOIC-D3 ACID

CAS No.: 1219804-21-3

Cat. No.: VC0035951

Molecular Formula: C7H4F2O2

Molecular Weight: 161.122

* For research use only. Not for human or veterinary use.

2,6-DIFLUOROBENZOIC-D3 ACID - 1219804-21-3

Specification

CAS No. 1219804-21-3
Molecular Formula C7H4F2O2
Molecular Weight 161.122
IUPAC Name 3,4,5-trideuterio-2,6-difluorobenzoic acid
Standard InChI InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D
Standard InChI Key ONOTYLMNTZNAQZ-CBYSEHNBSA-N
SMILES C1=CC(=C(C(=C1)F)C(=O)O)F

Introduction

Chemical Identity and Structure

2,6-Difluorobenzoic acid-d3 is a deuterated form of 2,6-difluorobenzoic acid where three hydrogen atoms in the benzene ring have been replaced with deuterium (heavy hydrogen) atoms. This strategic isotopic substitution maintains the chemical behavior of the original compound while providing a distinct mass signature that is valuable for analytical applications.

PropertyValue
IUPAC Name3,4,5-trideuterio-2,6-difluorobenzoic acid
CAS Number1219804-21-3
CAS Number (unlabelled)385-00-2
Molecular FormulaC₇HD₃F₂O₂
Molecular Weight161.122 g/mol
Exact Mass161.036
Standard InChIInChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D
Standard InChIKeyONOTYLMNTZNAQZ-CBYSEHNBSA-N

The compound features a benzene ring with fluorine atoms at positions 2 and 6, a carboxylic acid group, and deuterium atoms replacing the hydrogen atoms at positions 3, 4, and 5 . This particular arrangement gives the molecule its unique properties while maintaining the chemical behavior of the non-deuterated parent compound.

Synthesis Methods

The synthesis of 2,6-difluorobenzoic acid-d3 typically involves the deuteration of 2,6-difluorobenzoic acid. This process requires specific reaction conditions to achieve high deuterium incorporation and purity.

Common Synthetic Approaches

The deuteration process generally follows one of these pathways:

  • Direct hydrogen-deuterium exchange using deuterated solvents under specific catalytic conditions

  • Synthesis from deuterated precursors that already contain the required deuterium atoms

  • Base-catalyzed exchange reactions in deuterium oxide (D₂O)

The specific synthesis often involves:

  • Starting with 2,6-difluorobenzoic acid or its derivatives

  • Using deuterated reagents such as D₂O or deuterated acids

  • Employing catalysts that facilitate the H/D exchange at the desired positions

  • Controlling temperature and pressure to optimize the deuterium incorporation

  • Purification steps to achieve high isotopic purity

The success of the deuteration process is typically verified using mass spectrometry and NMR spectroscopy to confirm the position and extent of deuterium incorporation.

Applications in Research and Analysis

2,6-Difluorobenzoic acid-d3 serves multiple purposes in scientific research and analytical applications, capitalizing on its stable isotope labeling.

Analytical Chemistry Applications

The compound is primarily utilized as:

  • A stable isotope-labeled internal standard in mass spectrometry, where its distinct mass allows for accurate quantification of the non-deuterated analogue

  • A reference standard in nuclear magnetic resonance (NMR) spectroscopy studies

  • A tracer compound in metabolic studies and reaction mechanism investigations

Research Applications

In research settings, 2,6-difluorobenzoic acid-d3 is valuable for:

  • Pharmacokinetic and drug metabolism studies, where deuterium labeling allows for accurate tracking of compound fate in biological systems

  • Mechanistic studies in organic chemistry, providing insights into reaction pathways and mechanisms

  • Metabolic pathway analysis, leveraging the isotopic signature to trace compound transformations

  • Synthetic chemistry applications, particularly in the preparation of other deuterium-labeled compounds such as Teflubenzuron-d3

The incorporation of deuterium enhances the stability of the compound in biological systems, allowing for more accurate tracking of its metabolic fate. This property is particularly valuable in drug development and metabolic research.

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory System
Signal WordWarning
Storage ConditionStability Period
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

The compound is stable for shipping at room temperature for short periods during ordinary transit .

Comparative Analysis with Non-Deuterated Analogue

The deuterated compound shares many properties with its non-deuterated counterpart (2,6-difluorobenzoic acid, CAS: 385-00-2) but exhibits important differences that make it valuable for specific applications.

Structural Comparison

Property2,6-Difluorobenzoic acid2,6-Difluorobenzoic acid-d3
Molecular FormulaC₇H₄F₂O₂C₇HD₃F₂O₂
Molecular Weight158.102 g/mol161.122 g/mol
Mass Difference--+3.020 g/mol
Key DistinctionHydrogen at positions 3, 4, 5Deuterium at positions 3, 4, 5

Functional Differences

The deuterated compound offers several advantages over the non-deuterated version:

  • Mass Spectrometry: The mass difference of approximately 3 Da allows for clear differentiation in mass spectrometry, enabling its use as an internal standard

  • Metabolic Stability: Deuterium-carbon bonds are typically more stable than hydrogen-carbon bonds, potentially leading to slightly different metabolic profiles

  • Spectroscopic Properties: Deuterium exhibits different NMR characteristics compared to hydrogen, providing additional spectroscopic information

  • Kinetic Isotope Effect: Reactions involving C-D bond breaking may proceed at different rates compared to C-H bonds, which can be exploited in mechanistic studies

Recent Research and Development

Recent research has expanded the applications of 2,6-difluorobenzoic acid-d3 beyond traditional analytical uses.

Metabolic Studies

Deuterated compounds like 2,6-difluorobenzoic acid-d3 have been increasingly utilized in metabolic research to:

  • Track metabolic pathways with greater precision

  • Understand drug metabolism at the molecular level

  • Develop more accurate pharmacokinetic models

  • Investigate the metabolic fate of environmentally relevant compounds

Synthetic Applications

The compound has found use in the preparation of other deuterium-labeled compounds, notably:

  • Synthesis of Teflubenzuron-d3, a deuterated version of the insecticide Teflubenzuron

  • Development of deuterated standards for environmental analysis

  • Preparation of deuterated pharmaceutical analogues for comparative studies

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